Adenosine, N-(1,3-dimethyl-2-butenyl)-, (R)- Adenosine, N-(1,3-dimethyl-2-butenyl)-, (R)-
Brand Name: Vulcanchem
CAS No.: 158300-15-3
VCID: VC0115608
InChI: InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1
SMILES: CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C16H23N5O4
Molecular Weight: 349.38 g/mol

Adenosine, N-(1,3-dimethyl-2-butenyl)-, (R)-

CAS No.: 158300-15-3

Main Products

VCID: VC0115608

Molecular Formula: C16H23N5O4

Molecular Weight: 349.38 g/mol

Adenosine, N-(1,3-dimethyl-2-butenyl)-, (R)- - 158300-15-3

CAS No. 158300-15-3
Product Name Adenosine, N-(1,3-dimethyl-2-butenyl)-, (R)-
Molecular Formula C16H23N5O4
Molecular Weight 349.38 g/mol
IUPAC Name (2R,3S,4R)-2-(hydroxymethyl)-5-[6-[[(2R)-4-methylpent-3-en-2-yl]amino]purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1
Standard InChIKey BNELRKBQHVNRME-RXORQQCGSA-N
Isomeric SMILES C[C@H](C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Synonyms N(6)-(1,3-dimethyl-2-butenyl)adenosine
N-(1,3-dimethyl-2-butenyl)adenosine
N-(1,3-dimethyl-2-butenyl)adenosine, (S)-enantiomer
N-DMB-adenosine
PubChem Compound 157816
Last Modified Nov 11 2021
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